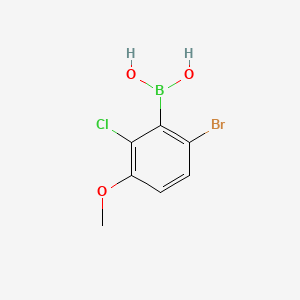

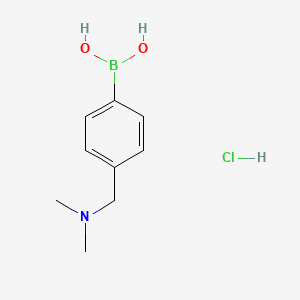

6-Bromo-2-chloro-3-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO3 and a molecular weight of 265.3 g/mol . It belongs to the class of organoboron compounds and is commonly used in proteomics research.

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. While specific synthetic routes may vary, a common method includes the boronation of a suitable aryl halide (such as 2-chloro-6-bromophenyl) with a boronic acid reagent (e.g., trimethylboroxine). The resulting boronic acid can then be further functionalized to introduce the methoxy group at the 3-position .

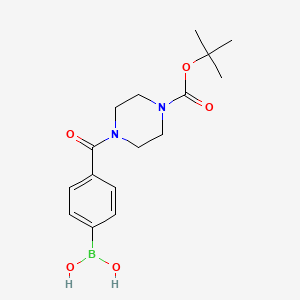

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-methoxyphenylboronic acid consists of a boron atom (B) bonded to a phenyl ring containing bromine (Br), chlorine (Cl), and a methoxy group (OCH3). The arrangement of these substituents around the boron center significantly influences its reactivity and properties .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boronate ester, allowing it to couple with aryl or vinyl halides under palladium catalysis. The resulting products find applications in medicinal chemistry, material science, and agrochemical synthesis .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

6-Bromo-2-chloro-3-methoxyphenylboronic acid plays a critical role in synthetic chemistry, especially in the formation of complex organic compounds through Suzuki cross-coupling reactions. For instance, functionalized pyridylboronic acids, including compounds similar to 6-bromo-2-chloro-3-methoxyphenylboronic acid, have been synthesized and shown to undergo palladium-catalyzed cross-coupling reactions with heteroaryl bromides, yielding novel heteroarylpyridine derivatives. These reactions are pivotal in the development of new pharmaceuticals and materials due to their efficiency and the ability to form carbon-carbon bonds selectively (Parry et al., 2002).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 6-bromo-2-chloro-3-methoxyphenylboronic acid are used in the synthesis of acyclic nucleotide analogues and other bioactive molecules. These compounds have been studied for their antiviral and cytostatic activities, highlighting the potential of 6-bromo-2-chloro-3-methoxyphenylboronic acid derivatives in the development of new therapeutic agents (Česnek et al., 2000).

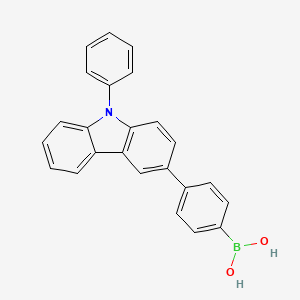

Material Science and Organic Electronics

The utility of 6-bromo-2-chloro-3-methoxyphenylboronic acid extends to material science and the synthesis of organic electronic components. For example, the selective C-Arylation of dibromo-hexylthiophene via Suzuki cross-coupling has been reported, showcasing the importance of such boronic acids in creating thiophene derivatives with potential applications in organic electronics and photovoltaic devices. These compounds have demonstrated significant properties like haemolytic, biofilm inhibition, and anti-thrombolytic activities, which could be beneficial in various biomedical applications (Ikram et al., 2015).

Pharmaceutical Intermediates

Additionally, 6-bromo-2-chloro-3-methoxyphenylboronic acid is an essential intermediate in the synthesis of SGLT2 inhibitors, a class of medications used in diabetes therapy. Its derivatives are synthesized from readily available materials through processes that include bromination and diazotization, demonstrating the compound's versatility and importance in pharmaceutical manufacturing (Zhang et al., 2022).

Propiedades

IUPAC Name |

(6-bromo-2-chloro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITPGJUOVXQLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656913 |

Source

|

| Record name | (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-3-methoxyphenylboronic acid | |

CAS RN |

957062-55-4 |

Source

|

| Record name | B-(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)